

# JSH-150 In Vitro Kinase Assay: Application Notes and Protocols

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## Compound of Interest

Compound Name: JSH-150

Cat. No.: B608255

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## Abstract

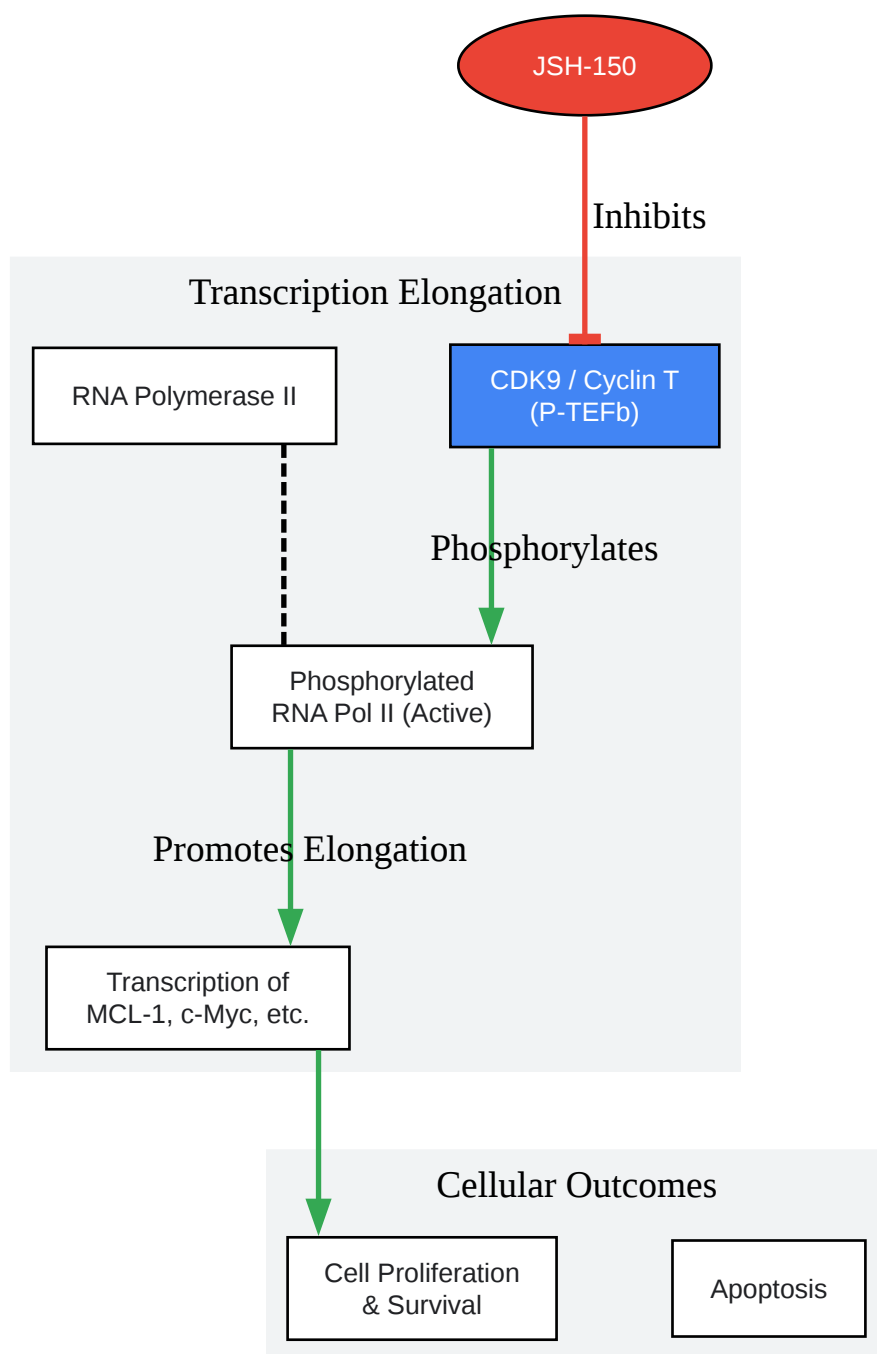
These application notes provide a comprehensive overview and a detailed protocol for performing an in vitro kinase assay for **JSH-150**, a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This document outlines the mechanism of action of **JSH-150**, its inhibitory activity, a step-by-step experimental protocol using a luminescence-based assay, and the necessary data analysis methods. The provided information is intended to assist researchers in accurately determining the potency and selectivity of **JSH-150** and similar compounds against CDK9.

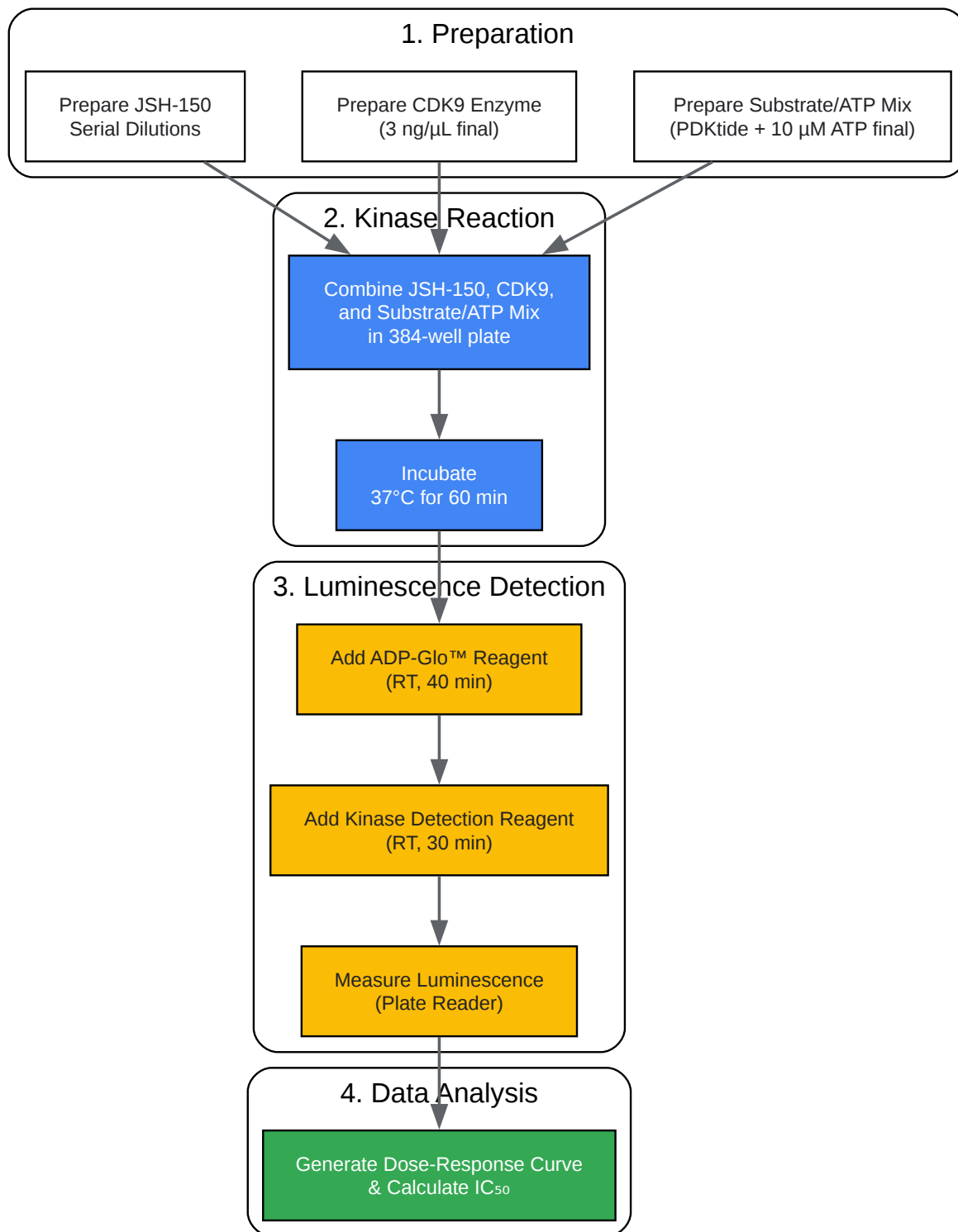
## Introduction and Mechanism of Action

**JSH-150** is a small molecule inhibitor that demonstrates high potency and selectivity for CDK9, a key regulator of transcriptional elongation.[1][2][3][4] CDK9, in complex with its cyclin partner (Cyclin T1), forms the Positive Transcription Elongation Factor b (P-TEFb).[5] The primary function of P-TEFb is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), a critical step for releasing it from promoter-proximal pausing and transitioning into productive transcription elongation.[5]

**JSH-150** functions as an ATP-competitive inhibitor, binding to the ATP pocket of CDK9.[6] This inhibition prevents the phosphorylation of RNAP II, leading to a reduction in the transcription of genes with short-lived mRNAs.[1][2] Many of these genes are critical for cancer cell survival,

including the anti-apoptotic protein MCL-1 and the proto-oncogene c-Myc.[1][4] By suppressing the expression of these key proteins, **JSH-150** can induce cell cycle arrest and apoptosis in various cancer cell lines.[1][4] Its high selectivity makes **JSH-150** a valuable pharmacological tool for studying CDK9-mediated processes and a potential candidate for cancer therapy.[2][4]





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